5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is an organic compound that features a pyrrole ring substituted with a chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid typically involves the chlorosulfonation of 1H-pyrrole-2-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 1H-pyrrole-2-carboxylic acid in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture at room temperature for several hours to ensure complete chlorosulfonation.
- Quenching the reaction by adding water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 5-(sulfonyl)-1H-pyrrole-2-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: Hydrolysis is performed using water or aqueous base.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is 5-(sulfonic acid)-1H-pyrrole-2-carboxylic acid.
Reduction: The major product is 5-(sulfonyl)-1H-pyrrole-2-carboxylic acid.
Scientific Research Applications
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Similar in having a chlorosulfonyl group, but differs in its isocyanate functionality.
Chlorosulfuric acid: Contains a chlorosulfonyl group but lacks the pyrrole ring and carboxylic acid functionality.
5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar in having a chlorosulfonyl group and carboxylic acid, but differs in the aromatic ring structure.
Uniqueness
5-(Chlorosulfonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a pyrrole ring and a carboxylic acid group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
5-chlorosulfonyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO4S/c6-12(10,11)4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOGDXHCLXEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)S(=O)(=O)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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